7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid
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Overview
Description
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic synthesis
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid are currently unknown. This compound belongs to the class of benzo[b]thiophene derivatives , which have been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a benzo[b]thiophene derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the chloro and fluoro substituents may also influence the compound’s interaction with its targets.
Biochemical Pathways
Benzo[b]thiophene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 174, suggesting that it may have good membrane permeability . Its water solubility is reported to be moderately soluble, which may affect its bioavailability .
Result of Action
Given the wide range of activities reported for benzo[b]thiophene derivatives , the effects of this compound could potentially be diverse and depend on the specific targets and pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the cyclization of appropriate precursors under specific conditions.
Introduction of Chlorine and Fluorine: The introduction of chlorine and fluorine atoms can be achieved through halogenation reactions. For instance, the chlorination and fluorination of the thiophene ring can be carried out using reagents like chlorine gas and fluorine gas or their derivatives.
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, such as the reaction of the thiophene derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The carboxyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation and Reduction Products: Various oxidation states and reduced forms of the compound.
Coupling Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid: Similar structure with chlorine and fluorine atoms at different positions.
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid derivatives: Various derivatives with different functional groups attached to the thiophene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of chlorine and fluorine atoms with the carboxyl group provides a versatile platform for further chemical modifications and the development of novel compounds.
Properties
IUPAC Name |
7-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOONGTYQMSXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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